molecular formula C23H32O6 B10754140 Hydrocortisone Acetate CAS No. 53187-58-9

Hydrocortisone Acetate

Cat. No.: B10754140
CAS No.: 53187-58-9
M. Wt: 404.5 g/mol
InChI Key: ALEXXDVDDISNDU-JZYPGELDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocortisone acetate can be synthesized through various chemical pathways. One method involves the alkynylation reaction, solid-supported catalytic oxidation reaction, and addition reaction starting from a basic steroid raw material . This method is advantageous due to its high yield, cost-effectiveness, and environmental friendliness.

Industrial Production Methods: Industrial synthesis of this compound often starts from diosgenin, a steroid sapogenin. The process involves a combination of chemical and biotechnological steps, including microbial transformation and enzymatic reactions . This multidisciplinary approach has been developed to optimize the production efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.

Scientific Research Applications

Hydrocortisone acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Hydrocortisone: The non-acetate form, which has a shorter duration of action due to rapid metabolism.

    Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.

    Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Uniqueness: Hydrocortisone acetate is unique in its balance of potency and duration of action. The acetate group enhances its stability and bioavailability, making it more effective for oral and topical administration compared to hydrocortisone .

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEXXDVDDISNDU-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962156
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
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Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone acetate
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CAS No.

50-03-3, 42016-02-4
Record name Hydrocortisone acetate
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Record name Hydrocortisone acetate [USP:BAN:JAN]
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Record name Hydrocortisone acetate
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Record name hydrocortisone acetate
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Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
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Record name Hydrocortisone 21-acetate
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Record name HYDROCORTISONE ACETATE
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